molecular formula C9H15N5O3 B14116502 (6S)-Tetrahydro-L-biopterin

(6S)-Tetrahydro-L-biopterin

Cat. No.: B14116502
M. Wt: 241.25 g/mol
InChI Key: FNKQXYHWGSIFBK-ALEPSDHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-Tetrahydro-L-biopterin is a naturally occurring pteridine derivative that plays a crucial role as a cofactor in the hydroxylation of aromatic amino acids. It is essential for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound is also involved in the production of nitric oxide, a critical signaling molecule in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Tetrahydro-L-biopterin typically involves the reduction of biopterin or its derivatives. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of this compound from simple precursors. The fermentation process is optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6S)-Tetrahydro-L-biopterin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dihydrobiopterin and biopterin.

    Reduction: It can be reduced back to its tetrahydro form.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Dihydrobiopterin and biopterin.

    Reduction: this compound.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

(6S)-Tetrahydro-L-biopterin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study pteridine chemistry and its derivatives.

    Biology: It serves as a cofactor in enzymatic reactions involving aromatic amino acid hydroxylases.

    Medicine: It is used in the treatment of certain metabolic disorders, such as phenylketonuria, where it helps in the hydroxylation of phenylalanine.

    Industry: It is employed in the production of various pharmaceuticals and as a research tool in drug development.

Mechanism of Action

(6S)-Tetrahydro-L-biopterin exerts its effects by acting as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes catalyze the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters. The compound binds to the active site of these enzymes, facilitating the transfer of electrons and the incorporation of oxygen into the substrate.

Comparison with Similar Compounds

Similar Compounds

    Dihydrobiopterin: An oxidized form of tetrahydrobiopterin.

    Biopterin: The fully oxidized form of tetrahydrobiopterin.

    Neopterin: A related pteridine compound involved in immune response.

Uniqueness

(6S)-Tetrahydro-L-biopterin is unique due to its specific role as a cofactor in the hydroxylation of aromatic amino acids. Unlike its oxidized forms, it is essential for the proper functioning of hydroxylase enzymes and the production of neurotransmitters. Its ability to participate in redox reactions and act as an electron donor distinguishes it from other pteridine derivatives.

Properties

Molecular Formula

C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

(6S)-2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m1/s1

InChI Key

FNKQXYHWGSIFBK-ALEPSDHESA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O

Origin of Product

United States

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